An In-Depth Technical Guide to the Chemical Structure and Properties of Triforine
An In-Depth Technical Guide to the Chemical Structure and Properties of Triforine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triforine is a systemic fungicide belonging to the piperazine class of chemicals. It exhibits protective, eradicant, and curative action against a variety of fungal pathogens, most notably those causing powdery mildew, scab, and rusts in fruits, vegetables, and ornamental plants.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for Triforine, tailored for a scientific audience.
Chemical Structure and Identification
Triforine, chemically known as N,N'-{piperazine-1,4-diylbis[(trichloromethyl)methylene]}diformamide, is characterized by a central piperazine ring substituted with two identical formamido-2,2,2-trichloroethyl groups.[3][4] The presence of two chiral centers gives rise to stereoisomers, with commercial formulations typically being a mixture.[3]
Table 1: Chemical Identification of Triforine
| Identifier | Value |
| IUPAC Name | N,N'-{piperazine-1,4-diylbis[(trichloromethyl)methylene]}diformamide[3][4] |
| CAS Name | N,N'-[1,4-piperazinediylbis(2,2,2-trichloroethylidene)]bis[formamide][4] |
| CAS Number | 26644-46-2[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] |
| Molecular Formula | C₁₀H₁₄Cl₆N₄O₂[1][3][4][5][6][8][9][11][13][16][17] |
| SMILES | C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O[1][3] |
| PubChem CID | 33565[1][3] |
Physicochemical Properties
The physicochemical properties of Triforine are crucial for its formulation, application, and environmental fate. A summary of these properties is presented in Table 2.
Table 2: Physicochemical Properties of Triforine
| Property | Value | Reference |
| Molecular Weight | 434.96 g/mol | [3][4][5][6][8][9][11][12][13][16][17][49] |
| Physical State | White to light brown crystalline solid | [1][2][4] |
| Melting Point | ~155 °C (with decomposition) | [1][4][5][6][10][11][12][15] |
| Boiling Point | Decomposes before boiling | [3] |
| Vapor Pressure | 2.6 x 10⁻⁷ mbar at 25 °C | [2] |
| Water Solubility | 9.0 x 10⁻³ g/L at 20 °C (pH 7.0) | [4] |
| Solubility in Organic Solvents (at 20-25 °C) | Readily soluble in dimethylformamide (330 g/L), N-methylpyrrolidone (476 g/L); Soluble in tetrahydrofuran; Slightly soluble in acetone (11 g/L), methanol (10 g/L). | [1][2][11] |
| LogP (n-octanol/water) | 2.20 | [11] |
| pKa | 10.6 | [1][3][4][6][15][22] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triforine's fungicidal activity stems from its ability to inhibit the enzyme sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.[5][9]
By inhibiting CYP51, Triforine disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol.[8][9] This ultimately compromises the fungal cell membrane, leading to growth inhibition and cell death.[15]
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and evaluation of Triforine.
Synthesis and Purification of Triforine
The synthesis of Triforine involves a multi-step process, beginning with the formation of key intermediates.[2] A general laboratory-scale synthesis protocol is outlined below.
Protocol 5.1.1: Synthesis of Triforine
-
Intermediate Synthesis: Prepare trichloromethyl-substituted aldehydes and piperazine derivatives.
-
Coupling Reaction: In a suitable reaction vessel, combine the trichloromethyl-substituted aldehyde and piperazine derivative in an appropriate solvent (e.g., dimethylformamide).
-
Formylation: Introduce formamide groups to link the piperazine ring with the trichloromethyl moieties under controlled temperature and pH conditions.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction and precipitate the crude product by adding water.[6]
-
Purification: Collect the crude Triforine by filtration. Purify the product by recrystallization from a suitable solvent such as acetonitrile or by solvent extraction to yield technical-grade Triforine.[2][6]
Determination of Physicochemical Properties
The following protocols are based on OECD guidelines for the testing of chemicals.
Protocol 5.2.1: Melting Point Determination (OECD 102) [27][28][30]
-
Apparatus: Utilize a capillary/metal block apparatus or a differential scanning calorimeter (DSC).
-
Sample Preparation: Finely powder the dry Triforine sample.
-
Capillary Method: Introduce the powdered sample into a capillary tube to a height of 3-5 mm. Place the capillary in the heating block and heat at a rate of 1-2 °C/min near the expected melting point.
-
Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten.
-
DSC Method: Accurately weigh the sample into a DSC pan. Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature. The melting point is determined from the onset and peak of the melting endotherm.
Protocol 5.2.2: Water Solubility (Flask Method, OECD 105) [8][11][14][49][22]
-
Apparatus: Use a constant temperature water bath, flasks with stoppers, and an analytical method for quantifying Triforine.
-
Procedure: Add an excess amount of Triforine to a known volume of distilled water in a flask.
-
Equilibration: Agitate the flask in the water bath at a constant temperature (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Centrifuge or filter the solution to remove undissolved solid.
-
Quantification: Determine the concentration of Triforine in the aqueous phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The water solubility is the average of at least three replicate determinations.
Protocol 5.2.3: Dissociation Constant (pKa) Determination (Titration Method, OECD 112) [1][13][20][50][26]
-
Apparatus: Use a pH meter, a temperature-controlled titration vessel, and a burette.
-
Sample Preparation: Prepare a solution of Triforine of known concentration in water or a suitable co-solvent if solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid or base.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Calculation: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the substance is in its ionized form, determined from the midpoint of the titration curve.
Protocol 5.2.4: Partition Coefficient (LogP) Determination (Shake Flask Method, OECD 107) [5][6][7][10][12]
-
Apparatus: Use a mechanical shaker, centrifuge, and analytical instrumentation to quantify Triforine.
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Procedure: Add a known amount of Triforine to a mixture of the pre-saturated n-octanol and water in a flask.
-
Equilibration: Shake the flask until equilibrium is reached (several hours).
-
Phase Separation: Separate the n-octanol and water phases by centrifugation.
-
Quantification: Determine the concentration of Triforine in each phase.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Fungicidal Efficacy Testing
Protocol 5.3.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method, based on CLSI M38-A2) [9][16][18][23][24][25][29][31][32][34][36][37][40][41][43]
-
Fungal Inoculum Preparation: Culture the target fungal species on a suitable agar medium. Prepare a spore suspension and adjust the concentration to a standardized level (e.g., 1-5 x 10⁶ CFU/mL).
-
Antifungal Stock Solution: Prepare a stock solution of Triforine in a suitable solvent (e.g., DMSO).
-
Microtiter Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the Triforine stock solution in RPMI-1640 medium to achieve a range of test concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no Triforine) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-72 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of Triforine that causes a significant inhibition of visible fungal growth compared to the growth control.
Residue Analysis in Fruit Samples
Protocol 5.4.1: Triforine Residue Analysis using QuEChERS and GC-ECD [2][3][4][17][21][33][35][45][46][48]
-
Sample Homogenization: Homogenize a representative sample of the fruit (e.g., apple) to a uniform consistency.
-
Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting-Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride, shake vigorously, and centrifuge to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Vortex and centrifuge.
-
Analysis: Analyze the final extract using Gas Chromatography with an Electron Capture Detector (GC-ECD) for the quantification of Triforine.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and key experimental methodologies related to the fungicide Triforine. The tabulated data allows for easy comparison of its properties, while the detailed protocols offer a foundation for researchers in the fields of agricultural science, environmental chemistry, and drug development to conduct further studies. The provided diagrams of its mechanism of action and experimental workflows serve to visually summarize the critical aspects of Triforine's fungicidal activity and analysis. This comprehensive information is intended to be a valuable resource for the scientific community engaged in the study and application of this important fungicide.
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